molecular formula C22H26O B601979 Diethinylestradienol CAS No. 79727-03-0

Diethinylestradienol

Cat. No. B601979
CAS RN: 79727-03-0
M. Wt: 306.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethinylestradiol is a synthetic form of the female hormone estrogen. It is used in combination with a progestin in oral contraceptives and is responsible for preventing ovulation (the release of an egg from an ovary). It also causes changes in the cervical mucus and uterine lining, making it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .


Synthesis Analysis

The synthesis of Diethinylestradiol involves complex chemical reactions. A review on EE2 in the environment published in 2022 discusses the observable trends of environmental levels of EE2 and methods to reduce EE2 levels in wastewater before it can enter the environment . Another study discusses the effect of 150 microg desogestrel combined with 30 microg ethinyl E2, an oral contraceptive (OC) formulation, on plasma lipid concentrations in healthy women .


Molecular Structure Analysis

The molecular structure of Diethinylestradiol is represented by the molecular formula C20H24O2. It has an average mass of 296.403 Da and a monoisotopic mass of 296.177643 Da . Another study discusses the degradation products of this reaction showed that the basic structure of EE2 was still intact and either a double bond, a hydroxyl group or a ketone group had been added onto the structure .


Chemical Reactions Analysis

The chemical reactions involving Diethinylestradiol are complex and involve various functional groups. A study discusses the degradation products of this reaction showed that the basic structure of EE2 was still intact and either a double bond, a hydroxyl group or a ketone group had been added onto the structure . Another study discusses the derivatization of EE with dansyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethinylestradiol are determined by its molecular structure. It has a density of 1.2±0.1 g/cm3, a boiling point of 457.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 86.3±0.4 cm3, a polar surface area of 40 Å2, and a polarizability of 34.2±0.5 10-24 cm3 .

Scientific Research Applications

Environmental Impact and Ecological Studies

  • Impact on Aquatic Life : Diethinylestradienol, particularly 17-alpha ethinylestradiol (EE2), has been studied for its impact on aquatic life. EE2, often found in wastewater, can interfere with the endocrine system of fish, affecting reproduction and potentially causing population-level effects. For instance, in female largemouth bass, dietary exposure to EE2 altered gene expression patterns associated with reproduction and other physiological functions (Collí-Dulá et al., 2014).

  • Multigeneration Exposure Studies : Long-term exposure studies in Chinese rare minnows (Gobiocypris rarus) revealed that even low concentrations of EE2 can significantly affect mortality, deformities, and reproductive parameters. This study demonstrates the potential ecological risks of EE2 in aquatic environments (Zha et al., 2008).

Biomedical Research

  • Genotoxic Potential Studies : Research has also focused on the genotoxic potential of ethinylestradiol. A study examining its genotoxicity in human lymphocytes suggested that ethinylestradiol could be genotoxic at certain concentrations, especially in the presence of metabolic activation. This has implications for understanding the potential risks associated with its use in various medical formulations (Siddique et al., 2005).

  • Effects on Endothelial Cells : The impacts of ethinylestradiol on human endothelial cells have been studied, with findings indicating that unlike 17β-estradiol, ethinylestradiol does not protect these cells against oxidative stress nor does it increase their production of nitric oxide. This research is vital for understanding the cellular impacts of ethinylestradiol in human health (Andozia et al., 2010).

Nutrition and Diet

  • Interaction with Dietary Components : Studies have also explored how diet interacts with ethinylestradiol. For example, the effects of perinatal dietary exposure to ethinylestradiol in rats varied depending on the diet, with a regular diet including soy-derived proteins showing a more pronounced estrogenic impact than a soy-free diet. This research provides insights into how dietary factors can influence the effects of substances like ethinylestradiol (Takagi et al., 2004).

Safety And Hazards

The safety and hazards of Diethinylestradiol are related to its pharmacokinetics. Over 90% of ethinylestradiol is eliminated as the unchanged parent drug. A 30µg oral dose has a half-life of 8.4±4.8h and a 1.2mg topical dose has a half-life of 27.7±34.2h .

Future Directions

The future directions of Diethinylestradienol research are promising. A review discusses the link between sex hormones and schizophrenia and the pharmacotherapeutic effects of exogenous estrogen . The promising findings regarding hormone treatments in psychosis present a compelling avenue for future research and clinical interventions .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3,17-diethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O/c1-4-15-6-8-17-16(14-15)7-9-19-18(17)10-12-21(3)20(19)11-13-22(21,23)5-2/h1-2,7,14,17-20,23H,6,8-13H2,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQVHOSVAUDALB-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747776
Record name (17alpha)-3-Ethynyl-19-norpregna-3,5-dien-20-yn-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ear66HV99L

CAS RN

79727-03-0
Record name 3-Ethynyl-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079727030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-3-Ethynyl-19-norpregna-3,5-dien-20-yn-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYNYL-19-NOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAR66HV99L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethinylestradienol
Reactant of Route 2
Diethinylestradienol
Reactant of Route 3
Diethinylestradienol
Reactant of Route 4
Diethinylestradienol
Reactant of Route 5
Diethinylestradienol
Reactant of Route 6
Diethinylestradienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.